Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate
Overview
Description
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate thiadiazole precursors with methyl isocyanate. One common method includes the reaction of 5-methylthio-1,2,4-thiadiazole-3-amine with methyl isocyanate under controlled conditions to yield the desired carbamate derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Amino-5-methyl-1,3,4-thiadiazole:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S2/c1-10-4(9)6-3-7-5(11-2)12-8-3/h1-2H3,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSOLCAGKJRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NSC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375730 | |
Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101848-19-5 | |
Record name | Methyl [5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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